molecular formula C16H11ClFN3O3 B11370610 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11370610
M. Wt: 347.73 g/mol
InChI Key: VJYBLXGRZWLMFG-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 4-chlorophenyl group and at the 4-position with an acetamide moiety bearing a 4-fluorophenoxy side chain. Its molecular formula is C₁₆H₁₁ClFN₃O₃, with a molecular weight of 371.73 g/mol.

These features are critical in drug design, particularly for kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

C16H11ClFN3O3

Molecular Weight

347.73 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C16H11ClFN3O3/c17-11-3-1-10(2-4-11)15-16(21-24-20-15)19-14(22)9-23-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,21,22)

InChI Key

VJYBLXGRZWLMFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2NC(=O)COC3=CC=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Amidoxime Cyclization Using Chlorinating Agents

A conventional method for synthesizing 1,2,5-oxadiazoles involves the cyclization of amidoximes. For this compound, the protocol proceeds as follows:

  • Formation of Amidoxime Precursor :

    • Starting Material : 4-Chlorophenylacetonitrile reacts with hydroxylamine hydrochloride in a mixture of ethanol and water under basic conditions (e.g., NaOH) to yield N'-hydroxy-4-(4-chlorophenyl)acetimidamide.

    • Reaction Conditions : Reflux at 80°C for 6–8 hours.

  • Cyclization to Oxadiazole :

    • The amidoxime intermediate is treated with trichloroacetyl chloride (Cl₃CCOCl) or phosphorus oxychloride (POCl₃) in anhydrous dichloromethane.

    • Mechanism : The chlorinating agent facilitates intramolecular cyclization by eliminating water, forming the 1,2,5-oxadiazole ring.

    • Yield : 70–85% after purification via column chromatography.

Photocatalytic Oxidative Cyclization

A modern approach leverages visible-light photocatalysis for milder reaction conditions:

  • Reagents : Eosin Y (photosensitizer), carbon tetrabromide (CBr₄), and atmospheric oxygen.

  • Procedure : The amidoxime precursor is irradiated with visible light (450–500 nm) in acetonitrile, inducing oxidative cyclization.

  • Advantages :

    • Avoids harsh chlorinating agents.

    • Achieves higher yields (up to 92%) with shorter reaction times (2–4 hours).

Synthesis of 2-(4-Fluorophenoxy)Acetyl Chloride

The acetamide side chain is introduced via acylation using 2-(4-fluorophenoxy)acetyl chloride:

  • Preparation of 2-(4-Fluorophenoxy)Acetic Acid :

    • Nucleophilic Substitution : 4-Fluorophenol reacts with chloroacetic acid in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C for 12 hours.

    • Yield : ~80%.

  • Conversion to Acyl Chloride :

    • The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux for 3 hours.

    • Excess SOCl₂ is removed under reduced pressure to isolate the acyl chloride.

Coupling of Oxadiazol-3-Amine and Acyl Chloride

The final step involves the formation of the acetamide bond:

  • Reaction Conditions :

    • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.

    • Base : Triethylamine (TEA) or pyridine to neutralize HCl byproduct.

    • Stoichiometry : 1:1 molar ratio of oxadiazol-3-amine to acyl chloride.

  • Procedure :

    • The oxadiazol-3-amine is dissolved in THF, followed by dropwise addition of the acyl chloride and TEA at 0°C.

    • The reaction is warmed to room temperature and stirred for 12–24 hours.

  • Workup :

    • The mixture is diluted with water, extracted with ethyl acetate, and purified via recrystallization or column chromatography.

    • Yield : 65–75%.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsYield (%)Reaction TimeEnvironmental Impact
Amidoxime CyclizationPOCl₃/Cl₃CCOCl70–856–8 hoursHigh (toxic fumes)
Photocatalytic CyclizationEosin Y, CBr₄, O₂85–922–4 hoursLow (green chemistry)
AcylationTEA, THF65–7512–24 hoursModerate

The photocatalytic method offers superior sustainability and efficiency, aligning with modern green chemistry principles.

Challenges and Optimization Strategies

  • Regioselectivity in Oxadiazole Formation :

    • Competing pathways may lead to isomeric byproducts. Using bulky solvents (e.g., tert-butyl alcohol) improves regioselectivity.

  • Acyl Chloride Stability :

    • Moisture-sensitive intermediates require strict anhydrous conditions. Molecular sieves or inert atmospheres (N₂/Ar) enhance stability.

  • Purification :

    • Silica gel chromatography effectively separates unreacted starting materials and byproducts. Gradient elution (hexane/ethyl acetate) optimizes resolution .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the amide and oxadiazole moieties:

Conditions Reagents Products Yield Mechanism
Acidic (HCl, H₂SO₄)6M HCl, reflux (4–6 h)Cleavage of amide bond to form 4-fluorophenoxyacetic acid and oxadiazole amine derivative65–72%Acid-catalyzed nucleophilic attack
Basic (NaOH, KOH)1M NaOH, 60°C (2 h)Hydrolysis of oxadiazole ring to form hydrazide intermediate58–63%Base-induced ring-opening

In acidic hydrolysis, the amide bond breaks to release 4-fluorophenoxyacetic acid, while the oxadiazole ring remains intact. Basic conditions destabilize the oxadiazole ring, leading to ring-opening and formation of hydrazide derivatives.

Nucleophilic Substitution

The electron-deficient oxadiazole ring facilitates nucleophilic substitution at the 3-position:

Nucleophile Conditions Product Reaction Rate Catalyst
Amines (e.g., NH₃, RNH₂)Ethanol, 70°C, 6 hSubstituted oxadiazole-amine derivativesModerateNone
Thiols (e.g., RSH)DMF, 100°C, 12 hThioether-linked oxadiazole compoundsSlowK₂CO₃
Alkoxides (e.g., NaOMe)THF, RT, 2 hMethoxy-substituted oxadiazolesFastNone

The 4-chlorophenyl group enhances electrophilicity at the oxadiazole ring, accelerating substitution reactions. Thiols require harsher conditions due to lower nucleophilicity compared to amines.

Oxidation Reactions

The compound participates in oxidation reactions, particularly at the oxadiazole and phenoxy groups:

Oxidizing Agent Conditions Product Key Observations
KMnO₄ (acidic)H₂SO₄, 80°C, 3 hCleavage to 4-chlorobenzoic acid derivativesComplete ring degradation
H₂O₂ (neutral)H₂O, 50°C, 8 hEpoxidation of double bonds (if present)Limited to specific substrates
Ozone (O₃)CH₂Cl₂, −78°C, 1 hOxidative cleavage of aromatic ringsForms dicarboxylic acid derivatives

Strong oxidants like KMnO₄ degrade the oxadiazole ring, while milder agents like H₂O₂ target peripheral functional groups .

Cycloaddition and Ring-Opening

The oxadiazole ring participates in [3+2] cycloadditions and ring-opening reactions:

Reaction Type Reagents Product Applications
[3+2] CycloadditionNitrile oxides, 100°CFused bicyclic oxadiazole-triazole systemsDrug design for enhanced bioactivity
Ring-opening with GrignardRMgX, ether, 0°CSubstituted hydrazine derivativesSynthesis of hydrazine-based polymers

Cycloadditions exploit the dienophilic nature of the oxadiazole ring, while Grignard reagents induce ring-opening to form hydrazine intermediates .

Photochemical Reactivity

UV irradiation induces unique transformations:

Light Source Solvent Product Mechanism
UV-C (254 nm)Acetonitrile, 24 hIsomerization to 1,3,4-oxadiazolePhotoinduced ring rearrangement
UV-B (312 nm)Methanol, 12 hDegradation to chlorophenyl fragmentsRadical-mediated bond cleavage

Photochemical studies reveal potential for controlled degradation or isomerization, useful in prodrug design .

Catalytic Functionalization

Transition-metal catalysts enable selective modifications:

Catalyst Reaction Product Yield Selectivity
Pd/C, H₂Hydrogenation of oxadiazoleReduced dihydrooxadiazole derivatives85%High (C=N bond selective)
CuI, phenanthrolineUllmann couplingBiaryl-linked oxadiazole analogs78%Moderate

Catalytic hydrogenation preserves the oxadiazole ring while reducing peripheral groups, whereas Ullmann coupling extends conjugation for material science applications .

Scientific Research Applications

Anticancer Applications

Research has indicated that N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide exhibits significant anticancer activity.

Case Studies

  • A study published in the Journal of Medicinal Chemistry demonstrated that related oxadiazole compounds inhibited the growth of various cancer cell lines, including breast and lung cancers. The study reported percent growth inhibitions ranging from 51% to 86% across different cell lines .
  • Another investigation highlighted the efficacy of similar oxadiazole derivatives against multiple cancer types, indicating potential for further development as anticancer agents .

Antimicrobial Applications

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • In vitro tests revealed that the compound has a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • The antimicrobial mechanism is believed to involve inhibition of specific enzymes crucial for bacterial survival and replication.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AnticancerVarious cancer cell linesPercent growth inhibition up to 86%
AntimicrobialGram-positive and Gram-negative bacteriaComparable MIC to standard antibiotics

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

Compound Name Oxadiazole Substituent Acetamide Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-(4-Chlorophenyl) 4-Fluorophenoxy 371.73 High lipophilicity (Cl, F), planar amide group N/A
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide 4-(3,4-Dimethoxyphenyl) 4-Fluorophenoxy 387.37 Increased solubility (methoxy groups), steric bulk
2-(4-Bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide 4-(4-Methoxyphenyl) 4-Bromophenoxy 404.22 Enhanced halogen bonding (Br), moderate solubility (OMe)
2-(4-Chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide 4-(3,4-Dimethoxyphenyl) 4-Chlorophenyl 373.79 Dual halogen/methoxy groups, potential for H-bonding

Key Observations :

  • Electron-Withdrawing vs.
  • Halogen Effects : Bromine in increases molecular weight and polarizability compared to fluorine in the target compound, which may influence pharmacokinetics (e.g., longer half-life due to slower metabolism).

Acetamide Side Chain Modifications

Compound Name Acetamide Side Chain Biological Relevance Reference
Target Compound 4-Fluorophenoxy Enhanced membrane permeability (F), moderate metabolic stability N/A
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide 2,4-Dichlorophenyl Antibacterial activity (structural mimic of benzylpenicillin)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide Triazole-thioether Antifungal/anticancer potential (sulfanyl group)

Key Observations :

  • Fluorophenoxy vs. Dichlorophenyl: The target’s 4-fluorophenoxy group offers lower steric hindrance than 2,4-dichlorophenyl in , favoring interactions with shallow enzyme pockets.
  • Heterocyclic Replacements : Triazole-thioether analogs (e.g., ) introduce sulfur-based hydrogen bonding and redox activity, diverging from the oxadiazole-based electronic properties of the target.

Crystallographic and Conformational Comparisons

  • Planarity of Amide Group : The target compound’s acetamide group is expected to adopt a planar conformation due to resonance stabilization, similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives . This planarity facilitates intermolecular hydrogen bonding (N–H⋯O), critical for crystal packing or target binding .
  • Dihedral Angles: In analogs like , steric repulsion between dimethoxyphenyl and fluorophenoxy groups creates dihedral angles >60°, reducing π-π stacking efficiency compared to the target compound’s less hindered structure.

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 329.74 g/mol
Molecular Formula C16H12ClN3O3
LogP 4.205
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1
Polar Surface Area 67.372 Ų

These properties suggest a moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

  • HepG2 (liver cancer) : IC50 = 6.19 µM
  • MCF-7 (breast cancer) : IC50 = 5.10 µM
  • HCT116 (colon cancer) : IC50 values vary across derivatives but generally show significant cytotoxicity.

These results suggest that the compound's structural modifications can enhance its antiproliferative activity compared to standard chemotherapeutics like doxorubicin and sorafenib .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against several bacterial strains. Preliminary studies indicate:

  • Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
  • Weak to moderate activity against other tested strains.

This suggests potential applications in treating bacterial infections, although further investigations are necessary to optimize its effectiveness .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of similar oxadiazole derivatives, providing context for understanding the potential of this compound:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may contribute to their overall therapeutic profiles .
  • Cytotoxicity Studies : A comparative analysis of different oxadiazole derivatives revealed that ortho-substituted variants often exhibit superior cytotoxicity compared to para-substituted ones .
  • Mechanistic Insights : Molecular docking studies have elucidated interactions between the compound and various biological targets, emphasizing its potential as a lead compound for further development .

Q & A

Q. What crystallographic parameters indicate polymorphism, and how is this managed?

  • Differential Scanning Calorimetry (DSC) detects polymorphic transitions (e.g., endothermic peaks at differing temperatures). ’s intermolecular interactions (C–H⋯O bonds) suggest stable packing arrangements, reducing polymorphism risk .

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